molecular formula C9H9NO2 B11917915 Indoline-1-carboxylic acid CAS No. 763047-58-1

Indoline-1-carboxylic acid

Cat. No.: B11917915
CAS No.: 763047-58-1
M. Wt: 163.17 g/mol
InChI Key: TYHYESDUJZRBKS-UHFFFAOYSA-N
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Description

Indoline-1-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs this compound is characterized by the presence of an indoline ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Indoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For example, indole can be reduced to indoline using catalytic hydrogenation, followed by carboxylation to introduce the carboxylic acid group. Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system, followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to reduce indole derivatives under high pressure and temperature conditions. The resulting indoline is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Indoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indoline derivatives with functional groups such as alcohols, esters, and substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Indoline-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of indoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, indoline derivatives can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to mimic natural substrates or inhibitors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indoline scaffold .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Similar to indoline-1-carboxylic acid but with the carboxylic acid group at the 2-position.

    Indole-3-carboxylic acid: Another similar compound with the carboxylic acid group at the 3-position.

    Indoline-2-carboxylic acid: An isomer with the carboxylic acid group at the 2-position.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the carboxylic acid group influences the compound’s ability to participate in specific reactions and interact with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

763047-58-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2,3-dihydroindole-1-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12)

InChI Key

TYHYESDUJZRBKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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